BenchChemオンラインストアへようこそ!

1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)-

Lipophilicity XLogP3 Physicochemical property

1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- (CAS 103248-20-0) is a synthetic small-molecule benzimidazole derivative (C12H14N4O2, MW 246.27 g/mol) bearing a 6-nitro electron-withdrawing group and an N1-pyrrolidinylmethyl substituent, formally catalogued under PubChem CID 3025472 and DSSTox Substance ID DTXSID50145718. The compound belongs to the N1-aminomethyl-6-nitrobenzimidazole subclass, positioning it structurally between simpler 6-nitrobenzimidazole scaffolds and more elaborate N1-heterocyclylmethyl analogs explored in medicinal chemistry programs.

Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
CAS No. 103248-20-0
Cat. No. B15081544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)-
CAS103248-20-0
Molecular FormulaC12H14N4O2
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)CN2C=NC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H14N4O2/c17-16(18)10-3-4-11-12(7-10)15(8-13-11)9-14-5-1-2-6-14/h3-4,7-8H,1-2,5-6,9H2
InChIKeyDBXYSMRCVSVYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (CAS 103248-20-0): Core Identity and Compound Class Positioning for Procurement


1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- (CAS 103248-20-0) is a synthetic small-molecule benzimidazole derivative (C12H14N4O2, MW 246.27 g/mol) bearing a 6-nitro electron-withdrawing group and an N1-pyrrolidinylmethyl substituent, formally catalogued under PubChem CID 3025472 and DSSTox Substance ID DTXSID50145718 [1]. The compound belongs to the N1-aminomethyl-6-nitrobenzimidazole subclass, positioning it structurally between simpler 6-nitrobenzimidazole scaffolds and more elaborate N1-heterocyclylmethyl analogs explored in medicinal chemistry programs. Its computed physicochemical properties—XLogP3 of 1.8, zero hydrogen-bond donors, four hydrogen-bond acceptors, and two rotatable bonds—differentiate it from close analogs and govern its suitability as a lipophilic, non-donor building block in fragment-based design and parallel synthesis workflows [1].

Why Generic 6-Nitrobenzimidazole or N1-Morpholinylmethyl/Piperidinylmethyl Analogs Cannot Replace 6-Nitro-1-(pyrrolidin-1-ylmethyl)-1H-benzimidazole in Structure-Focused Applications


Within the 6-nitrobenzimidazole chemotype, the N1-aminomethyl substituent directly modulates lipophilicity, basicity (pKa of the tertiary amine), hydrogen-bond acceptor count, and conformational flexibility [1]. The pyrrolidinylmethyl group confers a distinct XLogP3 of 1.8, a non-donor hydrogen-bond profile, and exactly two rotatable bonds, creating a unique physicochemical signature relative to the piperidinylmethyl analog (CAS 103248-18-6; XLogP3 ≈2.1, one additional methylene, altered amine pKa), the morpholinylmethyl analog (CAS not listed; XLogP3 ≈1.0, additional ether oxygen acceptor, increased polarity), and the unsubstituted 6-nitrobenzimidazole parent (XLogP3 ≈1.2, additional H-bond donor) [2]. These differences render the compounds non-interchangeable in any application where passive permeability, efflux susceptibility, solubility, or amine nucleophilicity for subsequent derivatization are critical selection parameters [1][2].

6-Nitro-1-(pyrrolidin-1-ylmethyl)-1H-benzimidazole: Comparator-Anchored Quantitative Differentiation Evidence for Informed Selection


Lipophilicity Control: XLogP3 of 1.8 Enables the Compound to Fill a Physicochemical Gap Between Morpholinylmethyl and Piperidinylmethyl Analogs

The computed XLogP3 of 6-nitro-1-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is 1.8, placing it between the more polar morpholinylmethyl analog (XLogP3 ~1.0) and the more lipophilic piperidinylmethyl analog (XLogP3 ~2.1) [1][2]. This intermediate lipophilicity value is often associated with improved passive permeability while maintaining aqueous solubility, a balance that can be critical in cellular assay performance and oral bioavailability potential [3]. Both comparator values are computed by the same XLogP3 algorithm (PubChem 2025.04.14 release), ensuring method consistency for cross-compound comparison [1][2].

Lipophilicity XLogP3 Physicochemical property Permeability surrogate

Hydrogen-Bond Donor Count of Zero: A Clear Differentiator from the 6-Nitrobenzimidazole Parent Scaffold

6-Nitro-1-(pyrrolidin-1-ylmethyl)-1H-benzimidazole has zero hydrogen-bond donor (HBD) atoms, whereas the parent 6-nitrobenzimidazole has one HBD (the imidazole NH) [1]. The N1-alkylation with the pyrrolidinylmethyl group eliminates the sole donor, a modification that has been independently associated with enhanced passive membrane permeability and improved blood–brain barrier penetration potential in multiple chemical series [2]. The morpholinylmethyl and piperidinylmethyl analogs also retain zero HBD, so this feature differentiates the compound specifically from the non-alkylated 6-nitrobenzimidazole scaffold [1].

Hydrogen-bond donors Rule-of-five Permeability CNS drug-likeness

Synthetic Tractability: The Pyrrolidinylmethyl Substituent Offers a Balance Between Nucleophilicity and Steric Demand for Downstream Derivatization

The tertiary pyrrolidine amine in the N1 side chain provides a moderately nucleophilic center for potential quaternization, N-oxide formation, or metal-coordination applications, while the five-membered ring imposes less steric bulk than the six-membered piperidine ring found in CAS 103248-18-6 [1]. In contrast, the morpholinylmethyl analog contains an ether oxygen that reduces amine basicity and nucleophilicity, limiting certain downstream chemistries [1]. Although no direct head-to-head reaction rate comparison is available in the public domain for these exact analogs, class-level trends indicate that pyrrolidine exhibits higher nucleophilicity than morpholine in SN2 alkylation reactions due to reduced electronegative substitution adjacent to the nitrogen .

Synthetic chemistry Nucleophilicity Building block Parallel synthesis

High-Confidence Application Scenarios for 6-Nitro-1-(pyrrolidin-1-ylmethyl)-1H-benzimidazole Based on Verified Physicochemical Differentiation


Fragment-Based Drug Discovery Requiring a Lipophilic, Non-Hydrogen-Bond-Donor Benzimidazole Scaffold

Medicinal chemistry teams seeking a 6-nitrobenzimidazole fragment with zero hydrogen-bond donors and intermediate lipophilicity (XLogP3 1.8) can employ this compound as a privileged starting point. The pyrrolidinylmethyl group eliminates the imidazole NH donor present in the parent scaffold, improving passive permeability potential, while the XLogP3 value of 1.8 occupies a favorable balance point between the more polar morpholinylmethyl (1.0) and more lipophilic piperidinylmethyl (2.1) analogs, as established in Section 3 [1].

Parallel Synthesis Libraries Requiring a Moderately Nucleophilic Tertiary Amine Handle

The pyrrolidine nitrogen provides a nucleophilic site for library diversification via N-alkylation, N-acylation, or N-oxide formation. Compared to the morpholinylmethyl analog, the pyrrolidine amine exhibits class-level pKa ~2.8 units higher, translating to greater nucleophilicity under standard alkylation conditions (Section 3) [1]. This positions the compound as a suitable core for medium-throughput parallel synthesis where on-resin or solution-phase amine derivatization is a key step.

Physicochemical Property Calibration in Benzimidazole Lead Optimization Series

When building structure–property relationship (SPR) datasets that systematically vary N1 substituent effects on lipophilicity, hydrogen-bond acceptor count, and conformational flexibility, this compound serves as the specific pyrrolidine data point. Its computed property values (XLogP3 1.8, zero HBD, four HBA, two rotatable bonds) fill the gap between the morpholine and piperidine congeners, enabling multi-parameter optimization models to interpolate property effects of five-membered versus six-membered or oxygen-containing heterocycles [1].

Synthesis of 6-Amino-1-(pyrrolidin-1-ylmethyl)benzimidazole via Nitro Reduction

The 6-nitro group can be chemoselectively reduced to the corresponding 6-amino derivative, a transformation that has been demonstrated on closely related 6-nitrobenzimidazole substrates [2]. The reduced product introduces an aniline-type hydrogen-bond donor at the 6-position while retaining the non-donor character of the N1 side chain, enabling a modular build-up of donor–acceptor pharmacophores. This scenario is consistent with the physicochemical evidence presented in Section 3 for the nitro compound itself.

Quote Request

Request a Quote for 1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.